Cas no 47132-16-1 (()-TRANS-10-HYDROXYNORTRIPTYLINE)

()-TRANS-10-HYDROXYNORTRIPTYLINE 化学的及び物理的性質
名前と識別子
-
- ()-TRANS-10-HYDROXYNORTRIPTYLINE
- (+)-E-10-OH-NT
- (E)-10-Hydroxynortriptyline
- (E)-10-Hydroxynortriptyline Maleate
- 10-Hydroxy-(E)-nortriptyline Maleate
- 5-[3-methylamino-propylidene]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol
- 5H-Dibenzo(a,d)cyclohepten-10-ol, 10,11-dihydro-5-(3-(methylamino)propylidene)-, (5E)-, (2Z)-2-butenedioate (1:1)
- E-10-hydroxynortriptyline
- trans-10-Hydroxy Nortriptyline Maleate
- trans-10-Hydroxynortriptylin
- E-10-OH-NT
- HY-U00050
- 112839-35-7
- AKOS040756245
- 5H-Dibenzo(a,d)cyclohepten-10-ol, 10,11-dihydro-5-(3-(methylamino)propylidene)-, (5E)-(+)-
- E-10-OH-nortriptyline
- 47132-16-1
- (2E)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol
- UNII-CD85QI7QOV
- CS-0021940
- 5H-DIBENZO(A,D)CYCLOHEPTEN-10-OL, 10,11-DIHYDRO-5-(3-(METHYLAMINO)PROPYLIDENE)-, (5E)-
- trans-10-Hydroxynortriptyline
- UNII-OT3006Y33U
- SCHEMBL2739084
- UNII-K2M3MUO01G
- (E)-10-Hydroxy Nortriptyline
- (2E)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-9-ol
- 10-Hydroxynortriptyline, (E)-(+)-
- 10-Hydroxy-(E)-nortriptyline
- 10-Hydroxynortriptyline, (E)-(-)-
- (E)-10,11-Dihydro-5-(3-(methylamino)propylidene)-5H-dibenzo(a,d)cyclohepten-10-ol
- (E)-10-Hydroxy Nortriptyline maleate
- G12188
- MS-23967
- 5H-DIBENZO(A,D)CYCLOHEPTEN-10-OL, 10,11-DIHYDRO-5-(3-(METHYLAMINO)PROPYLIDENE)-, (5E)-(-)-
- (E)-5-(3-(Methylamino)propylidene)-10,11-dihydro-5H-dibenzo[a,d][7]annulen-10-ol
- OT3006Y33U
- (5E)-10,11-DIHYDRO-5-(3-(METHYLAMINO)PROPYLIDENE)-5H-DIBENZO(A,D)CYCLOHEPTEN-10-OL
- K2M3MUO01G
- 112839-36-8
- 10-HYDROXYNORTRIPTYLINE, (E)-(+/-)-
- CD85QI7QOV
- 5H-Dibenzo(a,d)cyclohepten-10-ol, 10,11-Dihydro-5-(3-(methylamino)propylidene)-
- 10-Hydroxynortriptyline, (E)-
- trans-10-hydroxy Nortriptyline
- SMP2_000114
- (-)-E-10-OH-NT
- 5H-Dibenzo(a,d)cyclohepten-10-ol, 10,11-dihydro-5-(3-(methylamino)propylidene)-, (E)-(-)-
- CHEMBL5174395
- 5H-Dibenzo(a,d)cyclohepten-10-ol, 10,11-dihydro-5-(3-(methylamino)propylidene)-, (E)-
-
- インチ: InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3/b16-11+
- InChIKey: VAGXZGJKNUNLHK-LFIBNONCSA-N
- ほほえんだ: CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O
計算された属性
- せいみつぶんしりょう: 279.162314
- どういたいしつりょう: 279.162314
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 365
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 32.3
じっけんとくせい
- 密度みつど: 1.164
- ふってん: 462.3°Cat760mmHg
- フラッシュポイント: 142.1°C
- PSA: 32.26000
- LogP: 3.70820
()-TRANS-10-HYDROXYNORTRIPTYLINE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H948877-50mg |
10-Hydroxy-(E)-nortriptyline |
47132-16-1 | 50mg |
$ 1372.00 | 2023-04-15 | ||
TRC | H948877-5mg |
10-Hydroxy-(E)-nortriptyline |
47132-16-1 | 5mg |
$ 190.00 | 2023-04-15 | ||
1PlusChem | 1P00722G-10mg |
5H-Dibenzo(a,d)cyclohepten-10-ol, 10,11-dihydro-5-(3-(methylamino)propylidene)-, (E)- |
47132-16-1 | ≥90% | 10mg |
$381.00 | 2024-05-01 | |
1PlusChem | 1P00722G-5mg |
5H-Dibenzo(a,d)cyclohepten-10-ol, 10,11-dihydro-5-(3-(methylamino)propylidene)-, (E)- |
47132-16-1 | ≥90% | 5mg |
$229.00 | 2024-05-01 | |
eNovation Chemicals LLC | Y1250986-1mg |
5H-Dibenzo(a,d)cyclohepten-10-ol, 10,11-dihydro-5-(3-(methylamino)propylidene)-, (E)- |
47132-16-1 | 99% | 1mg |
$585 | 2025-02-19 | |
eNovation Chemicals LLC | Y1250986-5mg |
5H-Dibenzo(a,d)cyclohepten-10-ol, 10,11-dihydro-5-(3-(methylamino)propylidene)-, (E)- |
47132-16-1 | 99% | 5mg |
$1100 | 2024-06-07 | |
ChemScence | CS-0021940-5mg |
(E)-10-Hydroxynortriptyline |
47132-16-1 | 99.66% | 5mg |
$550.0 | 2022-04-27 | |
TRC | H948877-25mg |
10-Hydroxy-(E)-nortriptyline |
47132-16-1 | 25mg |
$ 821.00 | 2023-04-15 | ||
1PlusChem | 1P00722G-25mg |
5H-Dibenzo(a,d)cyclohepten-10-ol, 10,11-dihydro-5-(3-(methylamino)propylidene)-, (E)- |
47132-16-1 | ≥90% | 25mg |
$825.00 | 2024-05-01 | |
eNovation Chemicals LLC | Y1250986-1mg |
5H-Dibenzo(a,d)cyclohepten-10-ol, 10,11-dihydro-5-(3-(methylamino)propylidene)-, (E)- |
47132-16-1 | 99% | 1mg |
$585 | 2025-02-19 |
()-TRANS-10-HYDROXYNORTRIPTYLINE 関連文献
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
()-TRANS-10-HYDROXYNORTRIPTYLINEに関する追加情報
Chemical Profile of (−)-TRANS-10-HYDROXYNORTRIPTYLINE (CAS No. 47132-16-1)
(−)-TRANS-10-HYDROXYNORTRIPTYLINE, identified by its Chemical Abstracts Service (CAS) number 47132-16-1, is a significant compound in the field of pharmaceutical chemistry and pharmacology. This molecule, belonging to the tetrahydroisoquinoline class, has garnered considerable attention due to its structural similarity to neurotransmitter analogs and its potential therapeutic applications. The stereochemistry of this compound, particularly the (−)-TRANS configuration, plays a crucial role in its biological activity and interaction with target receptors.
The chemical structure of (−)-TRANS-10-HYDROXYNORTRIPTYLINE features a bicyclic framework with a hydroxyl group at the 10-position, which is a key determinant of its pharmacological properties. This substitution pattern influences its solubility, metabolic stability, and binding affinity to various biological targets. The compound’s chiral center at the 7-position contributes to its enantiomeric purity, which is critical for evaluating its efficacy and safety in preclinical and clinical studies.
Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of how (−)-TRANS-10-HYDROXYNORTRIPTYLINE interacts with biological systems. Studies utilizing high-resolution crystallography and docking simulations have revealed that this compound exhibits strong binding affinity to serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. These interactions are of significant interest due to the involvement of serotoninergic pathways in mood regulation, neuroprotection, and cognitive functions.
The pharmacological profile of (−)-TRANS-10-HYDROXYNORTRIPTYLINE has been extensively investigated in preclinical models. Research indicates that this compound demonstrates potential as an adjunct therapy for neurological disorders such as depression and anxiety. Its ability to modulate serotonin receptor activity without causing excessive side effects makes it an attractive candidate for further development. Additionally, studies have explored its neuroprotective properties, suggesting that it may help mitigate oxidative stress and neuroinflammation—key mechanisms implicated in neurodegenerative diseases.
In vitro studies have also highlighted the compound’s interactions with other neurotransmitter systems. For instance, (−)-TRANS-10-HYDROXYNORTRIPTYLINE has been shown to interact with dopamine receptors, which could contribute to its anxiolytic effects. Furthermore, its potential role in modulating norepinephrine release has been suggested, which may underpin its antidepressant-like activity. These findings underscore the multifaceted pharmacological actions of this compound.
The synthesis of (−)-TRANS-10-HYDROXYNORTRIPTYLINE has been optimized through various chemical methodologies to ensure high yield and enantiomeric purity. Modern synthetic approaches often employ asymmetric catalysis and chiral auxiliary strategies to achieve the desired stereochemical configuration efficiently. These techniques not only improve the scalability of production but also enhance the overall quality of the final product.
Current clinical trials are evaluating the safety and efficacy of derivatives of (−)-TRANS-10-HYDROXYNORTRIPTYLINE in human populations. Preliminary results suggest that this class of compounds holds promise for treating a range of neurological conditions without significant adverse effects. The growing body of evidence supporting the therapeutic potential of (−)-TRANS-10-HYDROXYNORTRIPTYLINE underscores its importance as a lead compound in drug discovery initiatives.
The future direction of research on (−)-TRANS-10-HYDROXYNORTRIPTYLINE includes exploring its mechanism of action in greater detail and identifying new therapeutic applications. Advances in technologies such as next-generation sequencing and proteomics will likely provide deeper insights into how this compound influences biological pathways at a molecular level. Additionally, interdisciplinary collaborations between chemists, pharmacologists, and clinicians will be essential for translating preclinical findings into effective clinical interventions.
In conclusion, (−)-TRANS-10-HYDROXYNORTRIPTYLINE (CAS No. 47132-16-1) represents a promising compound with significant therapeutic potential in the field of neuropsychiatric medicine. Its unique structural features, combined with recent advancements in drug discovery technologies, position it as a valuable candidate for further exploration and development. As research continues to uncover new insights into its pharmacological properties, this molecule is poised to play an important role in addressing unmet medical needs.
47132-16-1 (()-TRANS-10-HYDROXYNORTRIPTYLINE) 関連製品
- 47132-19-4(cis-10-Hydroxy Nortriptyline)
- 64520-05-4(10-Hydroxy (E)-Amitriptyline)
- 2287334-63-6(3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine)
- 2020791-16-4(1-5-(4,5-diiodo-1H-imidazol-1-yl)pyridin-3-ylethan-1-one)
- 1515070-45-7(3-(3,3-dimethylbutoxy)pyridin-4-ylmethanamine)
- 87173-03-3(Tripalmitoyl pentapeptide)
- 946316-99-0(1-{(naphthalen-1-yl)carbamoylmethyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide)
- 1803730-54-2(2-(3-Chloro-2-oxopropyl)-4-fluoromandelic acid)
- 7506-36-7(2-{(4-Ethoxyphenyl)aminomethyl}-1H-isoindole-1,3(2H)-dione)
- 91718-53-5(3-Amino-2-phenylbenzoic acid)
